molecular formula C18H19N3O2S2 B2440388 N-(3,4-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1252821-09-2

N-(3,4-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2440388
CAS RN: 1252821-09-2
M. Wt: 373.49
InChI Key: XMSJMZZXECVDCO-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H19N3O2S2 and its molecular weight is 373.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Heterocyclic Derivatives Synthesis : The formation and X-ray structure determination of heterocyclic derivatives related to the compound have been explored. These studies focus on the structural analysis of these compounds, highlighting their potential as scaffolds for further pharmaceutical development (Banfield et al., 1987).

  • Anticonvulsant Activity : Research into the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents has been conducted. This includes the synthesis of derivatives and evaluation of their activity, providing insights into the therapeutic potential of such compounds (Severina et al., 2020).

  • Antimicrobial Agents Development : Studies on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings show the antimicrobial potential of these compounds. This research indicates the versatility of the scaffold for developing new antimicrobial agents (Hossan et al., 2012).

  • Radioligand Imaging : The synthesis of selective radioligands for imaging with PET highlights the application of such compounds in diagnostic imaging, specifically targeting the translocator protein (18 kDa) (Dollé et al., 2008).

Potential Therapeutic Applications

  • Dual Inhibitors for Cancer Therapy : The design and synthesis of compounds as dual thymidylate synthase and dihydrofolate reductase inhibitors indicate their potential as antitumor agents. These studies offer a promising avenue for the development of new cancer therapies (Gangjee et al., 2009).

  • Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities, suggesting their use as therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-4-21-17(23)16-14(7-8-24-16)20-18(21)25-10-15(22)19-13-6-5-11(2)12(3)9-13/h5-9H,4,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSJMZZXECVDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.